o-(2-Chloroethylthio)-anisole
Description
o-(2-Chloroethylthio)-anisole is an aromatic ether derivative of anisole (methoxybenzene) with a 2-chloroethylthio (-S-CH2CH2Cl) substituent in the ortho position relative to the methoxy group. Anisole itself is a versatile solvent and intermediate in organic synthesis, known for undergoing electrophilic substitution reactions (e.g., Friedel-Crafts acylation) due to its activated aromatic ring .
Properties
Molecular Formula |
C9H11ClOS |
|---|---|
Molecular Weight |
202.70 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClOS/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
SQQJANREFMJAEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
a) 1,2-Bis(2-chloroethylthio)ethane (Sesquimustard Q)
- Structure : Aliphatic backbone with two 2-chloroethylthio groups.
- Molecular Formula : C6H12Cl2S2 .
- Reactivity: Functions as a bifunctional alkylating agent due to the presence of two reactive chloroethyl groups.
- Key Differences : Unlike o-(2-Chloroethylthio)-anisole, this compound lacks an aromatic ring, leading to distinct solubility and reactivity. The absence of a methoxy group reduces aromatic activation, making it less suitable for electrophilic substitution but more reactive in nucleophilic environments.
b) 1,4-Bis[(2-chloroethyl)thio]butane
- Structure : Four-carbon aliphatic chain with terminal 2-chloroethylthio groups.
- Molecular Formula : C8H16Cl2S2 .
- Reactivity : Similar to Sesquimustard Q, this compound acts as a potent alkylating agent. Its extended aliphatic chain may enhance lipophilicity, affecting membrane permeability in biological systems.
- Key Differences: The longer chain increases molecular weight (239.3 g/mol vs.
c) 4-Chloro-2-iodoanisole
- Structure : Anisole derivative with chlorine and iodine substituents on the aromatic ring.
- Molecular Formula : C7H6ClIO .
- Reactivity : The electron-withdrawing iodine and chlorine substituents deactivate the aromatic ring, reducing electrophilic substitution rates compared to this compound. This compound is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .
Comparative Data Table
Research Findings and Gaps
- Anisole as a Solvent : Evidence suggests anisole reduces yields in Grignard reactions compared to diethyl ether, likely due to its electron-rich aromatic ring interfering with reagent activity . This behavior may extend to this compound in similar reactions.
- Data Limitations : Direct studies on this compound are absent in the provided evidence. Further research is needed to confirm its physical properties, toxicity, and synthetic applications.
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